molecular formula C16H19NO2 B14119608 N-(3,4-Dimethoxyphenethyl)aniline

N-(3,4-Dimethoxyphenethyl)aniline

Cat. No.: B14119608
M. Wt: 257.33 g/mol
InChI Key: JBMXPZNVLCWVGB-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenethyl)aniline (CAS: 65341-60-8) is a secondary amine derivative characterized by a 3,4-dimethoxyphenethyl group attached to an aniline moiety. Its molecular formula is C₁₆H₁₉NO₂, with a molecular weight of 265.33 g/mol. The compound is synthesized via a regiospecific N-arylation reaction between 2-(3,4-dimethoxyphenyl)ethan-1-amine and an arylating agent under mild, metal-free conditions in toluene . This method yields the product in high purity after column chromatography (pentane/EtOAc gradient) .

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]aniline

InChI

InChI=1S/C16H19NO2/c1-18-15-9-8-13(12-16(15)19-2)10-11-17-14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3

InChI Key

JBMXPZNVLCWVGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Mechanisms

The direct alkylation of aniline with 3,4-dimethoxyphenethyl bromide (Fig. 1A) represents the most straightforward route. In this SN2 reaction, deprotonated aniline attacks the electrophilic carbon of the phenethyl halide. Industrial-scale protocols adapted from CN105384650A utilize polar aprotic solvents (e.g., dimethylformamide) and inorganic bases (K2CO3 or NaOH) to enhance nucleophilicity. For example, refluxing aniline (1.2 equiv) with 3,4-dimethoxyphenethyl bromide (1.0 equiv) in DMF at 80°C for 12 hours yields 78–82% crude product, which is purified via vacuum distillation (0.1 mmHg, 150–160°C) to achieve >98% purity.

Solvent and Temperature Optimization

Comparative studies reveal solvent-dependent kinetics (Table 1):

Table 1. Alkylation Efficiency Under Varied Conditions

Solvent Base Temp (°C) Time (h) Yield (%)
DMF K2CO3 80 12 82
Toluene NaOH 110 18 68
Acetonitrile Et3N 60 24 74

DMF outperforms toluene due to superior stabilization of the transition state, while elevated temperatures in toluene promote side reactions (e.g., N,N-dialkylation).

Reductive Amination of 3,4-Dimethoxyphenylacetaldehyde

Two-Step Synthesis via Imine Intermediate

3,4-Dimethoxyphenylacetaldehyde, synthesized through oxidation of 3,4-dimethoxyphenethyl alcohol (Na2Cr2O7/H2SO4, 65% yield), undergoes reductive amination with aniline. The imine intermediate is reduced using NaBH3CN in methanol at 0°C, yielding 70–75% N-(3,4-dimethoxyphenethyl)aniline. This method circumvents alkyl halide handling but requires stringent moisture control.

Catalytic Hydrogenation Alternatives

Palladium on carbon (5% Pd/C) in ethanol under 3 bar H2 pressure achieves 85% yield at 50°C (Table 2). Raney nickel, though cost-effective, necessitates higher pressures (10 bar) and exhibits lower selectivity (72% yield).

Table 2. Catalytic Systems for Reductive Amination

Catalyst Pressure (bar) Temp (°C) Yield (%)
5% Pd/C 3 50 85
Raney Ni 10 80 72
PtO2 5 40 78

Mitsunobu Reaction for Ether-Alkylamine Coupling

Diethyl Azodicarboxylate (DEAD)-Mediated Coupling

The Mitsunobu reaction couples 3,4-dimethoxyphenethyl alcohol with aniline using DEAD and triphenylphosphine (PPh3) in tetrahydrofuran (THF). Optimized conditions (0°C, 24 hours) yield 65% product, albeit with stoichiometric phosphine oxide waste. This method is less scalable than alkylation but offers precise stereochemical control.

Buchwald-Hartwig Amination for Aryl Halide Coupling

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination links 3,4-dimethoxyphenethylamine with bromobenzene using Pd2(dba)3 and Xantphos ligand. At 100°C in toluene, this route achieves 81% yield but requires anhydrous conditions and expensive catalysts.

Industrial-Scale Purification and Waste Management

Vacuum Distillation and Crystallization

Crude product purification via vacuum distillation (0.1 mmHg, 150–160°C) removes unreacted aniline and dialkylated byproducts. Alternatively, crystallization from hexane/ethyl acetate (1:3) at −20°C yields 92% pure compound.

Cyanide Waste Neutralization

Cyanide byproducts from nitrile intermediates (e.g., in hydrogenation steps) are detoxified via alkaline hydrolysis (140–150°C, 10 hours with NaOH), reducing CN− concentrations to <1 ppm.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

N-(3,4-Dimethoxyphenethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Amide Derivatives

Compounds 23 , 24 , and 25 from are amide analogs of N-(3,4-dimethoxyphenethyl)aniline. Key differences include:

Compound Molecular Formula Functional Group Physical State Key Properties
This compound C₁₆H₁₉NO₂ Secondary amine Not reported Base-sensitive due to free -NH group
23 : Benzamide C₁₇H₁₉NO₃ Amide (-CONH₂) Orange-yellow solid Higher polarity; IR: 1650 cm⁻¹ (C=O stretch)
24 : Benzoyl derivative C₁₈H₁₉NO₃ Benzamide Green solid Lower solubility in nonpolar solvents
25 : Phenylacetamide C₁₈H₂₁NO₃ Phenylacetamide White crystals Crystalline stability; MP: 128–130°C

Key Findings :

  • Amide derivatives exhibit higher thermal stability and crystallinity compared to the parent aniline, attributed to hydrogen bonding in the amide group .
  • The free amine in this compound makes it more reactive in alkylation or acylation reactions than its amide counterparts .

Piperazine-Modified Analogs

2-[4-[2-(3,4-Dimethoxyphenyl)ethyl]piperazin-1-yl]aniline (CAS: 1049-80-5) incorporates a piperazine ring, increasing molecular complexity (Formula: C₂₀H₂₇N₃O₂; MW: 341.45 g/mol) .

Property This compound Piperazine Analog
Solubility Likely moderate in polar solvents Enhanced solubility due to piperazine’s basicity
Pharmacological Potential Limited data Piperazine moiety often linked to CNS activity (e.g., antipsychotics)

Research Insight :
The piperazine derivative’s extended conjugation and basic nitrogen atoms may improve binding to biological targets, such as serotonin or dopamine receptors, compared to the simpler aniline structure .

N-Alkyl and N-Aryl Substituted Derivatives

a) N-Methyl and N-Benzyl Analogs
  • 3,4-Dimethoxy-N-methylaniline (CAS: 35162-34-6): Methyl substitution reduces steric hindrance, enhancing reactivity in electrophilic substitutions .
  • N-Benzyl-3,4-dimethoxyaniline (CAS: 39217-14-6): The benzyl group increases hydrophobicity (LogP: ~3.5), favoring membrane permeability in drug design .
b) Halogenated Derivatives

Schiff Base and Sulfonamide Derivatives

  • 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline : A Schiff base with a imine (-C=N-) linkage, showing planar geometry conducive to crystallographic studies (Acta Cryst. E66, o2355) .
  • N-(3,4-Dimethoxyphenethyl)-3-(methylsulfonyl)aniline : Sulfonamide group introduces strong electron-withdrawing effects, altering redox behavior and acidity (pKa ~6–7) .

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